molecular formula C11H13NO4 B1390719 (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol CAS No. 1171920-53-8

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

Cat. No.: B1390719
CAS No.: 1171920-53-8
M. Wt: 223.22 g/mol
InChI Key: IUKSSQUGXRZDRX-UHFFFAOYSA-N
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Description

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol (CAS: 1171920-53-8) is a heterocyclic compound featuring a fused furo[3,2-b]pyridine core. The molecule is substituted with a dimethoxymethyl group at the 6-position and a hydroxymethyl group at the 2-position . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly for constructing complex heterocyclic systems. Its structure combines electron-rich (dimethoxymethyl) and polar (hydroxymethyl) functional groups, which influence its reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furo[3,2-b]pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Aldehydes and Ketones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Halogenated, Nitrated, or Sulfonated Derivatives: From substitution reactions.

Scientific Research Applications

Chemical Intermediates

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Research indicates potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially benefiting conditions such as arthritis.

Medicinal Chemistry

The compound is being explored for therapeutic applications:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, offering a route to drug development.
  • Receptor Modulation : Potential binding to specific receptors could influence cellular responses and lead to novel therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study CEnzyme InteractionIdentified as a potent inhibitor of specific enzymes related to metabolic disorders.

Mechanism of Action

The mechanism of action of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine (CAS: 1347814-95-2)

  • Structural Differences : Replaces the 6-dimethoxymethyl group with a chlorine atom at position 3.
  • Physicochemical Properties :
    • Molecular weight: 183.59 g/mol (vs. ~239.23 g/mol for the target compound).
    • Solubility: Polar hydroxymethyl group enhances solubility in alcohols and aqueous-organic mixtures .
  • Applications : Used in cross-coupling reactions (Suzuki, Heck) due to the reactive chlorine substituent .
  • Safety : Irritant (skin/eye/respiratory) with GHS hazard codes H315, H319, H335 .

Furo[3,2-b]indole Derivatives (e.g., Compound 10a in )

  • Structural Differences : Replace the pyridine ring with an indole system.
  • Biological Activity : Exhibit selective anticancer activity against renal cancer cells (e.g., A498 cells) via SAR-driven modifications .

2-(Triisopropylsilyl)furo[3,2-b]pyridine

  • Structural Differences : Features a triisopropylsilyl (TIPS) protecting group instead of hydroxymethyl.
  • Synthetic Utility : The TIPS group improves stability during multi-step syntheses, contrasting with the target compound’s hydroxymethyl group, which offers a reactive site for further functionalization .
  • Yield : High (90%) due to steric protection by the silyl group .

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS: 1186310-76-8)

  • Structural Differences : Combines dimethoxymethyl (6-position) and trimethylsilyl (2-position) groups.
  • Applications : Used as a protected intermediate in electrophilic substitutions; the silyl group can be selectively removed .
  • Molecular Weight : 265.38 g/mol, higher than the target compound due to the silyl group .

Molecular Weight and Stability

Compound Molecular Weight (g/mol) Key Functional Groups Stability Considerations
Target Compound ~239.23 Dimethoxymethyl, hydroxymethyl Susceptible to oxidation at -CH2OH
5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine 183.59 Chloro, hydroxymethyl Reactive Cl site for cross-coupling
2-(Triisopropylsilyl)furo[3,2-b]pyridine 276.18 TIPS High stability due to steric bulk

Biological Activity

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol is a compound with notable potential in various biological applications. This article delves into its chemical properties, synthesis, and most importantly, its biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 1171920-53-8
  • IUPAC Name : [6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Furo[3,2-b]pyridine derivatives.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol, often using catalysts like palladium or copper salts.
  • Purification Techniques : Crystallization, distillation, or chromatography are used to isolate the product.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown potential effectiveness against:

  • Gram-positive Bacteria : Such as Staphylococcus aureus.
  • Gram-negative Bacteria : Including Escherichia coli and Enterococcus faecalis.

In a comparative study, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ceftriaxone. The results indicate that structural modifications can enhance its antimicrobial potency.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus62.5Ceftriaxone32
Escherichia coli78.12Ciprofloxacin16
Enterococcus faecalis100Vancomycin32

Anticancer Activity

The anticancer potential of this compound has also been explored. It was tested against various cancer cell lines including:

  • HeLa Cells (cervical cancer)
  • A549 Cells (lung cancer)

Studies indicated that the compound exhibits cytotoxic effects on these cell lines with IC50 values demonstrating its potential as a chemotherapeutic agent.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and growth.
  • Signal Transduction Pathways : It may affect intracellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study published in Phytochemical Analysis highlighted the synthesis of derivatives from furo[3,2-b]pyridine and their evaluation for antimicrobial properties against resistant strains of bacteria. The study concluded that structural variations significantly influence their efficacy against pathogens .
  • Anticancer Research : Another investigation focused on the effects of furo[3,2-b]pyridine derivatives on HeLa and A549 cells demonstrated promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including functional group transformations and cyclization. For example, a LiAlH4 reduction of ester intermediates (e.g., ethyl carboxylates) to yield the methanol moiety, as demonstrated in analogous pyridothiophene derivatives . Electrocatalytic multicomponent reactions under mild conditions (e.g., 20°C, 50 mA/cm²) can also assemble fused heterocyclic scaffolds, which may be adapted for this compound . Optimization of intermediates often involves adjusting solvent systems, stoichiometry, and reaction time, with purity assessed via HPLC or TLC .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on a combination of <sup>1</sup>H/<sup>13</sup>C NMR for functional group identification, IR spectroscopy for hydroxyl and ether group detection, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is critical for resolving stereochemical ambiguities in fused-ring systems, as shown in spiro[furopyran-pyrimidine] derivatives . For the dimethoxymethyl group, <sup>1</sup>H NMR signals near δ 3.3–3.5 ppm (singlet for OCH3) and δ 4.5–5.0 ppm (methanol -CH2OH) are diagnostic .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound, particularly for chiral applications?

  • Methodological Answer : Biocatalytic reduction using enzymes or whole-cell systems (e.g., Leuconostoc pseudomesenteroides) can achieve high enantiomeric excess (ee). For instance, asymmetric bioreduction of ketone precursors to chiral alcohols has been optimized using multi-response nonlinear programming models, balancing parameters like pH, temperature, and co-substrate concentration . Chiral HPLC or polarimetry is essential for ee determination.

Q. How does the dimethoxymethyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The dimethoxymethyl group enhances steric bulk and electron-donating effects, potentially modulating binding affinity to enzymes or receptors. Comparative studies with analogs (e.g., methoxy vs. trifluoromethyl groups) suggest that substituent electronic properties significantly impact hydrogen bonding and hydrophobic interactions. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can elucidate structure-activity relationships .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer : Accelerated stability studies in buffers (pH 1–13) and solvents (e.g., methanol, DMSO) should be conducted, monitored via UV-Vis spectroscopy or LC-MS. The pKa (predicted ~13.5) indicates susceptibility to deprotonation in basic media, affecting solubility and degradation pathways . For solid-state stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition .

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET imaging agents?

  • Methodological Answer : Fluorine-18 or carbon-11 labeling is feasible via nucleophilic substitution or prosthetic group conjugation. For example, fluoropiperidine derivatives of pyridothiophenes have been developed for α-synuclein PET imaging, suggesting that the dimethoxymethyl group could be functionalized with radionuclides without disrupting the core scaffold . Radiolabeling efficiency is quantified using radio-HPLC and autoradiography.

Q. Contradictions and Limitations

  • reports a density of 1.315 g/cm³ for a related furopyridine-methanol derivative, but experimental validation for the dimethoxymethyl analog is lacking.
  • While biocatalytic methods () achieve high ee, scalability remains challenging compared to electrochemical routes ( ).

Properties

IUPAC Name

[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-11(15-2)7-3-10-9(12-5-7)4-8(6-13)16-10/h3-5,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSSQUGXRZDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=C(O2)CO)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674093
Record name [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-53-8
Record name [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

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